molecular formula C18H20N6O2S3 B11403231 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

Cat. No.: B11403231
M. Wt: 448.6 g/mol
InChI Key: VEIHPVPHEUVIRK-UHFFFAOYSA-N
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Description

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by its unique structure, which includes both acetamido and methylphenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the thiadiazole derivative using acetic anhydride or acetyl chloride.

    Formation of the Thiadiazin Ring: The thiadiazin ring is synthesized by reacting the thiadiazole derivative with appropriate aldehydes or ketones in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound. This is typically done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.

    2-Acetamido-1,3,4-thiadiazole-5-sulfonamide: Another derivative with similar structural features and biological activities.

Uniqueness

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual presence of acetamido and methylphenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N6O2S3

Molecular Weight

448.6 g/mol

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide

InChI

InChI=1S/C18H20N6O2S3/c1-4-14(28-18-24-23-17(29-18)19-11(3)25)15(26)20-16-22-21-13(9-27-16)12-7-5-10(2)6-8-12/h5-8,14H,4,9H2,1-3H3,(H,19,23,25)(H,20,22,26)

InChI Key

VEIHPVPHEUVIRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NN=C(S3)NC(=O)C

Origin of Product

United States

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